molecular formula C15H18N2 B3054081 N-benzyl-N'-phenylethane-1,2-diamine CAS No. 58077-34-2

N-benzyl-N'-phenylethane-1,2-diamine

Cat. No.: B3054081
CAS No.: 58077-34-2
M. Wt: 226.32 g/mol
InChI Key: BOVAATPZPVIWPU-UHFFFAOYSA-N
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Description

N-benzyl-N’-phenylethane-1,2-diamine is an organic compound with the molecular formula C15H18N2 It is a diamine derivative where the ethane-1,2-diamine backbone is substituted with benzyl and phenyl groups

Scientific Research Applications

N-benzyl-N’-phenylethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Safety and Hazards

“N-benzyl-N’-phenylethane-1,2-diamine” can cause severe skin burns and eye damage . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . If swallowed or in contact with eyes, immediate medical attention is required .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N’-phenylethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with benzyl chloride and phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{Cl} + \text{C}_6\text{H}_5\text{NCO} + \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCH}_2\text{CH}_2\text{NHC}_6\text{H}_5} ]

Industrial Production Methods: In industrial settings, the synthesis of N-benzyl-N’-phenylethane-1,2-diamine may involve the use of high-purity starting materials and optimized reaction conditions to maximize yield and purity. The use of protecting groups, such as the t-butyloxycarbonyl (Boc) group, can be employed to protect the amine functionalities during the reaction .

Chemical Reactions Analysis

Types of Reactions: N-benzyl-N’-phenylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into secondary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl and phenyl rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed:

Mechanism of Action

The mechanism of action of N-benzyl-N’-phenylethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target .

Comparison with Similar Compounds

    N-benzylethane-1,2-diamine: Similar structure but lacks the phenyl group.

    N-phenylethane-1,2-diamine: Similar structure but lacks the benzyl group.

    N-benzyl-N’-phenylethane-1,2-diamine hydrochloride: The hydrochloride salt form of the compound.

Uniqueness: N-benzyl-N’-phenylethane-1,2-diamine is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzyl-N'-phenylethane-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c1-3-7-14(8-4-1)13-16-11-12-17-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVAATPZPVIWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80415436
Record name N-benzyl-N'-phenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58077-34-2
Record name N-benzyl-N'-phenylethane-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80415436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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